molecular formula C12H16O2 B12730761 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene CAS No. 137138-52-4

1-Ethoxy-2-methoxy-4-(1-propenyl)benzene

Cat. No.: B12730761
CAS No.: 137138-52-4
M. Wt: 192.25 g/mol
InChI Key: AOSKXPFBGRLCEG-XQRVVYSFSA-N
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Description

1-Ethoxy-2-methoxy-4-(1-propenyl)benzene is an organic compound belonging to the class of methoxybenzenes. It is characterized by the presence of an ethoxy group, a methoxy group, and a propenyl group attached to a benzene ring. This compound is known for its aromatic properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the alkylation of 1-ethoxy-2-methoxybenzene with propenyl halides under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids may be employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Ethoxy-2-methoxy-4-(1-propenyl)benzene has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its binding affinity and activity. The propenyl group can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Ethoxy-2-methoxy-4-(1-propenyl)benzene is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups enhances its solubility and stability, making it a valuable compound in various applications .

Properties

CAS No.

137138-52-4

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

1-ethoxy-2-methoxy-4-[(Z)-prop-1-enyl]benzene

InChI

InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3/b6-4-

InChI Key

AOSKXPFBGRLCEG-XQRVVYSFSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\C)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=CC)OC

melting_point

63 - 64 °C

physical_description

Solid

Origin of Product

United States

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